1-(4-Bromobutyl)-3-(trifluoromethyl)benzene

CAS No.:

Cat. No.: VC13429984

Molecular Formula: C11H12BrF3

Molecular Weight: 281.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12BrF3 |

|---|---|

| Molecular Weight | 281.11 g/mol |

| IUPAC Name | 1-(4-bromobutyl)-3-(trifluoromethyl)benzene |

| Standard InChI | InChI=1S/C11H12BrF3/c12-7-2-1-4-9-5-3-6-10(8-9)11(13,14)15/h3,5-6,8H,1-2,4,7H2 |

| Standard InChI Key | OVTWWRLZSJXEKV-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)C(F)(F)F)CCCCBr |

| Canonical SMILES | C1=CC(=CC(=C1)C(F)(F)F)CCCCBr |

Introduction

Chemical Identity

Chemical Name: 1-(4-Bromobutyl)-3-(trifluoromethyl)benzene

Molecular Formula: C11H12BrF3

Molecular Weight: 281.11 g/mol

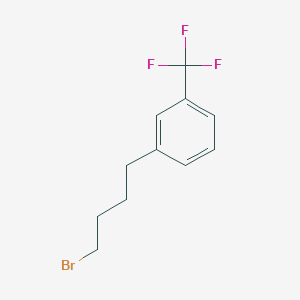

Structure:

-

A benzene ring substituted with a trifluoromethyl group at the 3-position.

-

A bromobutyl chain attached at the 1-position.

Synthesis

The synthesis of 1-(4-Bromobutyl)-3-(trifluoromethyl)benzene typically involves:

-

Starting Materials:

-

3-(Trifluoromethyl)benzene

-

1,4-Dibromobutane or similar brominated alkyl chains

-

-

Reaction Pathway:

-

Friedel-Crafts alkylation: The benzene ring undergoes alkylation using an alkyl halide in the presence of a Lewis acid catalyst (e.g., AlCl₃).

-

Bromination: Ensures the attachment of bromine at the terminal position of the butyl chain.

-

-

Conditions:

-

Solvent: Dichloromethane or toluene

-

Temperature: ~50–100°C

-

Catalysts: Aluminum chloride or iron bromide

-

This reaction yields a product with high purity after distillation or recrystallization.

Applications

1-(4-Bromobutyl)-3-(trifluoromethyl)benzene has potential applications in:

-

Organic Synthesis:

-

Used as an intermediate for synthesizing complex molecules.

-

The bromine atom allows further functionalization, such as nucleophilic substitution reactions.

-

-

Pharmaceutical Research:

-

Fluorinated aromatic compounds often exhibit enhanced biological activity and metabolic stability.

-

Could serve as a precursor for drug discovery involving fluorinated scaffolds.

-

-

Material Science:

-

Fluorinated compounds are integral in creating materials with unique properties like hydrophobicity and thermal stability.

-

Safety and Handling

| Aspect | Details |

|---|---|

| Toxicity | Likely to be harmful if ingested or inhaled; avoid direct contact with skin or eyes. |

| Flammability | May be flammable under specific conditions; handle away from open flames. |

| Storage | Store in a cool, dry place away from oxidizing agents and moisture. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume